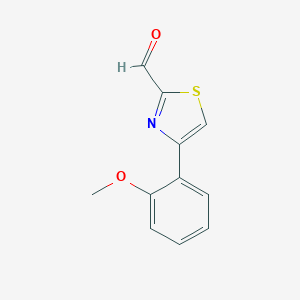

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-10-5-3-2-4-8(10)9-7-15-11(6-13)12-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGUMKNXVIVDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CSC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397076 | |

| Record name | 4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383142-89-0 | |

| Record name | 4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

This guide provides a comprehensive, technically detailed exploration of the synthesis and characterization of 4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a core component in numerous pharmacologically active molecules, and the specific substitution pattern of this target compound makes it a valuable intermediate for further elaboration.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also the underlying scientific rationale for the chosen methodologies.

Strategic Importance and Rationale

Thiazole derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The aldehyde functionality at the 2-position of the thiazole ring serves as a versatile chemical handle for the construction of more complex molecular architectures through reactions such as condensation, oxidation, and reductive amination. The 2-methoxyphenyl substituent at the 4-position can influence the molecule's conformational preferences and its interactions with biological targets through steric and electronic effects.

This guide will focus on a robust and reproducible synthetic sequence, followed by a thorough characterization protocol to ensure the identity, purity, and structural integrity of the final compound. The chosen synthetic pathway leverages the classical Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group.[4][5]

Synthetic Pathway Overview

The synthesis of this compound is approached in a multi-step sequence. The overall transformation is depicted below, starting from commercially available 2'-methoxyacetophenone.

Caption: Synthetic route to the target compound.

Detailed Experimental Protocols

Part A: Synthesis of 2-Bromo-1-(2-methoxyphenyl)ethanone

The initial step involves the α-bromination of 2'-methoxyacetophenone. The use of N-bromosuccinimide (NBS) as a brominating agent is preferred over elemental bromine due to its solid nature, ease of handling, and its ability to maintain a low concentration of bromine in the reaction mixture, which helps to minimize side reactions.[6][7] p-Toluenesulfonic acid (p-TsOH) is employed as a catalyst to promote the enolization of the ketone, which is the reactive species in the bromination reaction.[8]

Protocol:

-

To a solution of 2'-methoxyacetophenone (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added N-bromosuccinimide (1.1 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).

-

The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-1-(2-methoxyphenyl)ethanone as a crystalline solid.[9][10][11]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2'-Methoxyacetophenone | 1.0 | 150.17 | - |

| N-Bromosuccinimide | 1.1 | 177.98 | - |

| p-TsOH·H₂O | 0.1 | 190.22 | - |

Part B: Hantzsch Thiazole Synthesis of 4-(2-Methoxyphenyl)-1,3-thiazole

The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring by reacting an α-haloketone with a thioamide.[4][5][12] In this step, the previously synthesized 2-bromo-1-(2-methoxyphenyl)ethanone is condensed with thioformamide.

Protocol:

-

2-Bromo-1-(2-methoxyphenyl)ethanone (1.0 eq) is dissolved in absolute ethanol (15 mL/mmol).

-

Thioformamide (1.2 eq) is added to the solution, and the mixture is heated to reflux for 3-5 hours.

-

The reaction is monitored by TLC until the starting materials are consumed.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent evaporated.

-

The crude product is purified by flash chromatography (silica gel, hexane/ethyl acetate) to yield 4-(2-methoxyphenyl)-1,3-thiazole.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Bromo-1-(2-methoxyphenyl)ethanone | 1.0 | 229.06 | - |

| Thioformamide | 1.2 | 61.11 | - |

Part C: Vilsmeier-Haack Formylation to Yield this compound

The final step is the introduction of the carbaldehyde group at the C2 position of the thiazole ring. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[13][14][15] The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), anhydrous DMF (5.0 eq) is cooled to 0 °C.

-

Phosphorus oxychloride (1.5 eq) is added dropwise with stirring, maintaining the temperature below 5 °C. The mixture is then stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

A solution of 4-(2-methoxyphenyl)-1,3-thiazole (1.0 eq) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours.

-

After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-(2-Methoxyphenyl)-1,3-thiazole | 1.0 | 191.25 | - |

| Phosphorus Oxychloride | 1.5 | 153.33 | - |

| N,N-Dimethylformamide | 5.0 | 73.09 | - |

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton (typically δ 9.5-10.5 ppm), the thiazole proton, and the aromatic protons of the 2-methoxyphenyl group. The methoxy group will appear as a sharp singlet around δ 3.8-4.0 ppm.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide evidence for all carbon atoms in the molecule. Key signals include the aldehydic carbonyl carbon (δ 180-190 ppm), the carbons of the thiazole ring, and the aromatic and methoxy carbons.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | -CHO |

| ~8.1 | s | 1H | Thiazole-H5 |

| ~7.8-7.0 | m | 4H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected FT-IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic & thiazole) |

| ~2950-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |

| ~1690-1670 | Strong | C=O stretch (aldehyde) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretches (aromatic & thiazole) |

| ~1250-1200 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the target compound by providing a highly accurate mass measurement.

-

Expected Molecular Ion ([M+H]⁺): For C₁₁H₉NO₂S, the calculated exact mass is 219.0354. HRMS analysis should yield a value that corresponds to this mass within a few parts per million (ppm).

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase will determine the purity of the final compound, ideally showing a single major peak.

-

Elemental Analysis: Combustion analysis provides the percentage composition of C, H, N, and S, which should be in close agreement with the calculated theoretical values for C₁₁H₉NO₂S.

Conclusion

This guide has outlined a detailed and reliable methodology for the synthesis and characterization of this compound. By following these protocols and employing the described analytical techniques, researchers can confidently prepare and validate this important heterocyclic intermediate for applications in drug discovery and medicinal chemistry. The emphasis on explaining the rationale behind experimental choices is intended to empower scientists to not only replicate these results but also to adapt and troubleshoot similar synthetic challenges.

References

- Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., de Souza, M. V. N. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles. Synthesis, 48, 437-440.

-

Holota, S., et al. (2025). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. Request PDF. Retrieved from [Link]

- Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(23), 7925–7929.

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

- Patel, R. P., & Patel, K. C. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4069-4084.

-

PubChem. (n.d.). 4-Methyl-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 31949-21-0|2-Bromo-1-(2-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 11. 2-Bromo-1-(2-methoxyphenyl)ethanone suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 12. Thiazole synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. organicreactions.org [organicreactions.org]

- 15. ijpcbs.com [ijpcbs.com]

Spectroscopic and Structural Elucidation of 4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this heterocyclic compound. Given the limited availability of direct experimental spectra in public databases, this guide synthesizes data from analogous structures and computational predictions to offer a robust analytical framework. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.

Molecular Structure and a Plausible Synthetic Route

This compound possesses a core structure featuring a thiazole ring substituted at the 4-position with a 2-methoxyphenyl group and at the 2-position with a carbaldehyde group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization.

Molecular Structure

Caption: Molecular structure of this compound.

A common and effective method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis.[1] This involves the reaction of a thioamide with an α-halocarbonyl compound. For the target molecule, a plausible synthetic pathway would involve the reaction of 2-methoxythiobenzamide with a 2-halo-3-oxopropanal derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the thiazole proton, and the protons of the methoxyphenyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.9 - 10.1 | Singlet | Aldehyde (-CHO) |

| ~8.0 - 8.2 | Singlet | Thiazole H-5 |

| ~7.8 - 8.0 | Doublet of doublets | Phenyl H-6' |

| ~7.4 - 7.6 | Triplet of doublets | Phenyl H-4' |

| ~7.0 - 7.2 | Triplet | Phenyl H-5' |

| ~6.9 - 7.1 | Doublet | Phenyl H-3' |

| ~3.9 | Singlet | Methoxy (-OCH₃) |

The aldehyde proton is expected to be the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group. The single proton on the thiazole ring (H-5) will also appear at a relatively downfield position. The aromatic protons of the 2-methoxyphenyl group will exhibit a complex splitting pattern due to their respective couplings. The methoxy group protons will appear as a sharp singlet.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~185 - 190 | Aldehyde Carbonyl (C=O) |

| ~165 - 170 | Thiazole C-2 |

| ~155 - 160 | Phenyl C-2' (bearing OCH₃) |

| ~150 - 155 | Thiazole C-4 |

| ~130 - 135 | Phenyl C-4' |

| ~128 - 132 | Phenyl C-6' |

| ~120 - 125 | Thiazole C-5 |

| ~120 - 125 | Phenyl C-1' |

| ~115 - 120 | Phenyl C-5' |

| ~110 - 115 | Phenyl C-3' |

| ~55 - 60 | Methoxy (-OCH₃) |

The aldehydic carbonyl carbon is expected to be the most downfield signal. The carbons of the thiazole and phenyl rings will appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing and -donating effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the aldehyde, aromatic rings, and the ether linkage.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic and Thiazole |

| ~2850 and ~2750 | C-H Stretch | Aldehyde |

| ~1710 - 1690 | C=O Stretch | Aldehyde |

| ~1600 - 1580 | C=C Stretch | Aromatic Ring |

| ~1550 - 1500 | C=N Stretch | Thiazole Ring |

| ~1250 - 1200 | C-O Stretch | Aryl Ether |

The presence of an aldehyde is strongly indicated by the C=O stretch around 1700 cm⁻¹ and the two characteristic C-H stretching bands between 2850 and 2750 cm⁻¹.[2][3] The aromatic and thiazole rings will show C-H and C=C/C=N stretching vibrations in their typical regions. The aryl ether C-O stretch is also a key diagnostic peak.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion: For C₁₁H₉NO₂S, the exact mass is 219.0354 g/mol . The nominal mass will be observed at m/z = 219.

Predicted Fragmentation Pathway: Upon electron ionization, the molecular ion will undergo fragmentation. Key fragmentation pathways are expected to involve the loss of the aldehyde group and cleavages around the phenyl and thiazole rings.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

The initial fragmentation is likely the loss of the formyl radical (-CHO) to give a fragment at m/z 190, or the loss of carbon monoxide (-CO) to yield a fragment at m/z 189.[5][6] Further fragmentation of these ions can lead to other characteristic peaks.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use an appropriate ionization method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass spectroscopic data for this compound. By understanding these spectroscopic signatures, researchers can confidently identify and characterize this compound in various experimental settings. The provided protocols offer a standardized approach for obtaining high-quality data. This foundational knowledge is critical for the application of this and related thiazole derivatives in medicinal chemistry and materials science.

References

-

LookChem. This compound. [Link]

-

National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Journal of the Chemical Society of Pakistan. Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

ResearchGate. A second study - predicting the 13C chemical shifts for a series of substituted 3-(4-methoxyphenyl)-2-phenyl-1,3-Thiazolidin-4-ones. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

-

YouTube. synthesis of thiazoles. [Link]

-

MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. [Link]

-

Royal Society of Chemistry. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]

-

National Center for Biotechnology Information. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. [Link]

Sources

An In-depth Technical Guide to 4-(2-Methoxyphenyl)-thiazole-2-carbaldehyde (CAS No. 383142-89-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyphenyl)-thiazole-2-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring system substituted with a 2-methoxyphenyl group at the 4-position and a carbaldehyde group at the 2-position. The thiazole moiety is a prominent scaffold in medicinal chemistry, known to be a key component in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of the chemical properties, potential synthesis, mechanism of action, and suppliers of this compound, positioning it as a molecule of interest for further investigation in drug discovery and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties for 4-(2-Methoxyphenyl)-thiazole-2-carbaldehyde is provided in the table below. These properties are essential for its handling, formulation, and application in a research setting.

| Property | Value | Source(s) |

| CAS Number | 383142-89-0 | ChemScene[3] |

| Molecular Formula | C₁₁H₉NO₂S | ChemScene[3] |

| Molecular Weight | 219.26 g/mol | ChemScene[3] |

| Appearance | Off-white to yellow solid | Chem-Impex[4] |

| Purity | ≥95% - ≥99% (HPLC) | Aladdin Scientific[5], Chem-Impex[4] |

| Storage Conditions | Room temperature or 0-8°C | Aladdin Scientific[5], Chem-Impex[4] |

| SMILES | O=CC1=NC(C2=CC=CC(OC)=C2)=CS1 | ChemScene[3] |

Synthesis Pathway

The synthesis of 4-aryl-thiazole-2-carbaldehydes can be achieved through various synthetic routes. A common and effective method involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone. For the target compound, a plausible synthetic pathway, adapted from general procedures for similar thiazole derivatives, is outlined below.[6][7]

Conceptual Synthesis Workflow

Caption: Proposed synthesis of 4-(2-Methoxyphenyl)-thiazole-2-carbaldehyde.

Conceptual Step-by-Step Synthesis Protocol:

-

Synthesis of 4-(2-Methoxyphenyl)thiazole:

-

To a solution of 2-bromo-1-(2-methoxyphenyl)ethan-1-one in a suitable solvent such as ethanol, add an equimolar amount of thioformamide.

-

Reflux the reaction mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure 4-(2-methoxyphenyl)thiazole.

-

-

Formylation to 4-(2-Methoxyphenyl)-thiazole-2-carbaldehyde:

-

In a flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.

-

To this reagent, add the 4-(2-methoxyphenyl)thiazole synthesized in the previous step.

-

Heat the reaction mixture, and upon completion, pour it onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

-

Purify the final product by column chromatography to yield 4-(2-methoxyphenyl)-thiazole-2-carbaldehyde.

-

Mechanism of Action and Biological Applications

Thiazole-containing compounds have garnered significant attention in oncology research due to their diverse mechanisms of action. Derivatives of 4-arylthiazole, in particular, have shown promise as potent anticancer agents.[6][8]

Potential as a Tubulin Polymerization Inhibitor

A prominent mechanism of action for many thiazole-based anticancer compounds is the inhibition of tubulin polymerization.[6][7][9] These agents bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells. The 4-(2-methoxyphenyl)thiazole scaffold is a key feature in a class of compounds known as SMARTs (substituted methoxybenzoyl-aryl-thiazoles), which have demonstrated potent inhibition of tubulin polymerization and significant antiproliferative activity against various cancer cell lines.[6][7][10]

Caption: Proposed mechanism of anticancer action.

Potential as a c-Met Kinase Inhibitor

The c-Met receptor tyrosine kinase is another important target in cancer therapy, and thiazole derivatives have been explored as c-Met inhibitors.[8][11][12] Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis. Small molecules that can inhibit the kinase activity of c-Met are of high therapeutic interest. The structural features of 4-(2-methoxyphenyl)-thiazole-2-carbaldehyde may allow it to interact with the ATP-binding site of c-Met, thereby inhibiting its function.

Conceptual Experimental Protocol: In Vitro Anticancer Activity Assessment

The following is a conceptual protocol for evaluating the antiproliferative effects of 4-(2-Methoxyphenyl)-thiazole-2-carbaldehyde on a cancer cell line (e.g., MCF-7 breast cancer cells).

-

Cell Culture:

-

Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Assay for Cell Viability:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of 4-(2-methoxyphenyl)-thiazole-2-carbaldehyde in dimethyl sulfoxide (DMSO).

-

Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

-

-

Cell Cycle Analysis:

-

Treat MCF-7 cells with the compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells, fix them in 70% ethanol, and stain with propidium iodide (PI) containing RNase.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Suppliers

4-(2-Methoxyphenyl)-thiazole-2-carbaldehyde is available from several chemical suppliers, primarily for research and development purposes.

-

ChemScene: Offers the compound with a purity of ≥98%.[3]

-

Chem-Impex: Provides the related isomers 2-(2-methoxyphenyl)thiazole-4-carbaldehyde and 2-(3-methoxyphenyl)thiazole-4-carbaldehyde.[4][13]

-

Aladdin Scientific: Lists 2-(2-Methoxy-phenyl)-thiazole-4-carbaldehyde with a purity of min 95%.[5]

-

Matrix Scientific: Offers 2-(3-methoxyphenyl)thiazole-4-carbaldehyde.[14]

-

Cenmed Enterprises: Lists 2-(3-methoxyphenyl)thiazole-4-carbaldehyde.[15]

-

Echemi: Lists 2-(4-methoxyphenyl)thiazole-5-carbaldehyde from various suppliers.[16]

Conclusion

4-(2-Methoxyphenyl)-thiazole-2-carbaldehyde is a promising chemical entity with a scaffold that is prevalent in compounds with significant biological activity. Its potential as an anticancer agent, either through the inhibition of tubulin polymerization or c-Met kinase, warrants further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

-

Lu, Y., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(6), 1701-11. [Link][6][7][10]

-

Li, et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. [Link][8]

-

Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE, 12(3), e0174006. [Link][9]

-

Lu, Y., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(6), 1701-1711. [Link][7]

-

MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(15), 4987. [Link][17]

-

ResearchGate. (n.d.). Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. Retrieved from [Link][18]

-

ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from [Link][2]

-

PubMed Central. (n.d.). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Retrieved from [Link][19]

-

Aladdin Scientific. (n.d.). 2-(2-Methoxy-phenyl)-thiazole-4-carbaldehyde, min 95%, 1 gram. Retrieved from [Link][5]

-

PubMed. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Retrieved from [Link][10]

-

MDPI. (2015). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Retrieved from [Link][20]

-

ResearchGate. (n.d.). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Retrieved from [Link]

-

RSC Publishing. (2021). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Retrieved from [Link][21]

-

Cenmed Enterprises. (n.d.). 2-(3-methoxyphenyl)thiazole-4-carbaldehyde. Retrieved from [Link][15]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link][22]

-

Frontiers. (n.d.). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Retrieved from [Link][23]

-

PubMed Central. (n.d.). Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. Retrieved from [Link][11]

-

PubMed Central. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Retrieved from [Link][12]

-

PubMed Central. (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Retrieved from [Link][24]

-

SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link][25]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity | PLOS One [journals.plos.org]

- 10. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. 749902-11-2 Cas No. | 2-(3-methoxyphenyl)thiazole-4-carbaldehyde | Matrix Scientific [matrixscientific.com]

- 15. cenmed.com [cenmed.com]

- 16. echemi.com [echemi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]

- 24. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

An In--Depth Technical Guide to the Biological Activity Screening of Novel Thiazole Carbaldehydes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow for potent and selective interactions with a wide range of biological targets.[1] When functionalized with a carbaldehyde group, the resulting thiazole carbaldehydes become versatile intermediates for synthesizing diverse compound libraries with significant therapeutic potential. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]

This technical guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel thiazole carbaldehyde derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind the experimental choices, establishing a self-validating workflow from initial cytotoxicity assessment to targeted mechanistic studies. It is designed to empower researchers to efficiently identify and prioritize hit compounds, transforming novel chemical matter into promising leads for drug discovery.

The Strategic Imperative: A Phased Screening Approach

A successful screening campaign is not a random collection of assays but a logical, tiered progression. The primary objective is to de-risk candidates by eliminating broadly toxic compounds early, then systematically probing for desired biological activities with increasing specificity. This approach conserves resources and focuses efforts on the most promising molecules.

Our workflow is built on this principle, beginning with foundational cytotoxicity assays before branching into specific therapeutic areas like oncology, infectious disease, and inflammation.

Caption: A tiered workflow for screening novel thiazole carbaldehydes.

Foundational Assay: Establishing a Cytotoxicity Baseline

Expertise & Experience: Before assessing any specific therapeutic activity, it is critical to determine the inherent cytotoxicity of each compound. A potent "anticancer" agent that kills all cells, including healthy ones, is not a drug—it's a toxin. The MTT assay is a robust, high-throughput method for this purpose.[6][7] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[6] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is optimized for screening against a non-cancerous cell line (e.g., human dermal fibroblasts or PBMCs) to establish a baseline toxicity profile.

Materials:

-

96-well flat-bottom plates

-

Test compounds (dissolved in DMSO, final concentration ≤0.5%)

-

Control cell line (e.g., HDFs)

-

Complete culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[6]

-

Compound Treatment: Prepare serial dilutions of the thiazole carbaldehyde derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[3]

-

MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[9]

-

Formazan Formation: Incubate for 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple formazan crystals.[6][9]

-

Solubilization: Carefully aspirate the MTT solution. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly with a multichannel pipette to dissolve the crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the CC50 (50% cytotoxic concentration).

Data Presentation: Cytotoxicity Profile

Summarize the data in a table for clear comparison of the compounds' baseline toxicity.

| Compound ID | Structure | CC50 (µM) on HDFs (48h) |

| TZC-001 | [Sketch] | > 100 |

| TZC-002 | [Sketch] | 75.2 ± 5.1 |

| TZC-003 | [Sketch] | 12.5 ± 1.8 |

| TZC-004 | [Sketch] | > 100 |

| Doxorubicin | (Control) | 0.8 ± 0.1 |

Compounds with a high CC50 (e.g., >50-100 µM) against non-cancerous cells are prioritized for further screening.

Screening for Anticancer Activity

Rationale: The thiazole scaffold is a privileged structure in oncology, with approved drugs like Dasatinib targeting critical cancer pathways.[1] Many thiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death), arresting the cell cycle, or inhibiting key kinases.[3][10][11]

Primary Screen: Multi-Cell Line Cytotoxicity

The MTT protocol described in Section 2 is repeated, but this time using a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer).[11][12] This identifies compounds with potent anti-proliferative activity and reveals potential cancer type selectivity.

Mechanistic Insight: Apoptosis Induction

A key indicator of effective anticancer action is the induction of apoptosis. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent assay to quantify their activity.[13][14]

Principle: The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[13] When cleaved by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal proportional to caspase activity.[13][15]

Caption: Mechanism of apoptosis induction and its detection.

Step-by-Step Protocol: Caspase-Glo® 3/7 Assay

Materials:

-

White-walled 96-well plates (for luminescence)

-

Cancer cell line (e.g., MCF-7)

-

Test compounds

-

Caspase-Glo® 3/7 Reagent (Buffer and Substrate)[16]

Methodology (Add-Mix-Measure Format): [13]

-

Cell Culture: Seed cells and treat with compounds for a desired period (e.g., 24 hours) as described in the MTT protocol. Use a white-walled plate suitable for luminescence.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Transfer the buffer into the amber substrate bottle and mix until dissolved.[16][17]

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the 100 µL of medium in the well).[17]

-

Signal Development: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.[17]

-

Measurement: Read the luminescence using a plate luminometer.

-

Data Analysis: A significant increase in luminescence compared to untreated cells indicates apoptosis induction.

Screening for Antimicrobial Activity

Rationale: Heterocyclic compounds, including thiazoles, are a rich source of antimicrobial agents.[18][19] The initial screening aims to identify compounds with broad-spectrum activity against representative Gram-positive and Gram-negative bacteria and fungi.

Primary Screen: Agar Well Diffusion Method

Trustworthiness: This method is a classic, reliable, and visually intuitive way to screen for antibacterial activity.[20] It provides a qualitative assessment of a compound's ability to inhibit microbial growth, indicated by a "zone of inhibition."

Step-by-Step Protocol:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour into sterile Petri dishes and allow to solidify.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Lawn Culture: Evenly spread the microbial inoculum over the entire surface of the agar plates to create a lawn.

-

Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

-

Compound Loading: Add a fixed volume (e.g., 50 µL) of each test compound at a set concentration (e.g., 1 mg/mL in DMSO) into the wells. Include a positive control (e.g., Ciprofloxacin) and a negative control (DMSO).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 25-28°C for 48 hours for fungi.

-

Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each well.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

Compounds showing significant zones of inhibition are advanced to determine their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth. The broth microdilution method is the standard for this quantitative assessment.

Data Presentation: Antimicrobial Profile

| Compound ID | Zone of Inhibition (mm) vs S. aureus | Zone of Inhibition (mm) vs E. coli | MIC (µg/mL) vs S. aureus |

| TZC-001 | 18 ± 1 | 15 ± 0.5 | 64 |

| TZC-002 | 0 | 0 | > 256 |

| TZC-004 | 22 ± 1.5 | 19 ± 1 | 16 |

| Ciprofloxacin | 30 ± 1 | 28 ± 1 | 0.5 |

Screening for Anti-inflammatory Activity

Rationale: Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been shown to inhibit key inflammatory pathways, such as the NF-κB signaling cascade.[10][21] A common in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages, which produce pro-inflammatory mediators like nitric oxide (NO).

Principle: The Griess assay is a simple colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[22][23] The Griess reagent converts nitrite into a purple azo compound whose absorbance can be measured at 540 nm.[23][24]

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. clyte.tech [clyte.tech]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.kr]

- 15. promega.com [promega.com]

- 16. Caspase 3/7 Activity [protocols.io]

- 17. promega.com [promega.com]

- 18. pnrjournal.com [pnrjournal.com]

- 19. Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms | Al-Nahrain Journal of Science [anjs.edu.iq]

- 20. researchgate.net [researchgate.net]

- 21. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

- 23. mdpi.com [mdpi.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Discovery and Synthesis of 4-(Aryl)-1,3-thiazole-2-carbaldehyde Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2][3] Among the vast landscape of thiazole derivatives, those bearing an aryl group at the 4-position and a carbaldehyde at the 2-position represent a particularly versatile class of intermediates and pharmacophores. The aldehyde functionality serves as a crucial synthetic handle for the construction of more complex molecules, such as thiosemicarbazones, which have demonstrated significant potential as anticancer and antimicrobial agents.[4] This technical guide provides a comprehensive overview of the discovery and synthesis of 4-(aryl)-1,3-thiazole-2-carbaldehyde derivatives, delving into established synthetic methodologies, the rationale behind experimental choices, and the biological significance of this chemical scaffold.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery.[1][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent appearance in bioactive molecules.[1] Thiazole-containing drugs exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4] The presence of a thiazole nucleus in approved drugs like the anticancer agent Dasatinib underscores the therapeutic importance of this heterocyclic system.[1]

The 4-(aryl)-1,3-thiazole-2-carbaldehyde scaffold is of particular interest due to the dual functionality it presents. The aryl group at the 4-position allows for extensive structure-activity relationship (SAR) studies by modifying its substitution pattern, thereby fine-tuning the electronic and steric properties of the molecule. The 2-carbaldehyde group is a versatile chemical handle that can be readily transformed into a variety of other functional groups, leading to the generation of diverse chemical libraries for biological screening.

Synthetic Strategies for 4-(Aryl)-1,3-thiazole-2-carbaldehyde Derivatives

The synthesis of the target scaffold can be broadly approached in two main stages: the construction of the 4-(aryl)-1,3-thiazole core, followed by the introduction of the 2-carbaldehyde functionality.

Construction of the 4-(Aryl)-1,3-thiazole Core: The Hantzsch Synthesis

The most prominent and widely utilized method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the preparation of 4-(aryl)-1,3-thiazoles, an α-haloacetophenone is typically reacted with a suitable thioamide.

Caption: The Hantzsch thiazole synthesis.

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

-

Reaction Setup: To a solution of the appropriate α-haloacetophenone (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the thioamide (1.0-1.2 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, with progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 4-(aryl)-1,3-thiazole derivative.

The choice of thioamide is critical. For the direct synthesis of 2-unsubstituted 4-(aryl)thiazoles, thioformamide can be used. However, due to the instability of thioformamide, a more common approach is to use a thioamide that introduces a group at the 2-position which can be later converted to the aldehyde.

Introduction of the 2-Carbaldehyde Functionality

Once the 4-(aryl)-1,3-thiazole core is established, the 2-carbaldehyde group can be introduced via several methods.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).[5][6]

Caption: The Vilsmeier-Haack formylation of a 4-arylthiazole.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Phenylthiazole

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent is formed as a solid or viscous oil.

-

Formylation Reaction: To the prepared Vilsmeier reagent, add a solution of 4-phenylthiazole (1.0 eq) in anhydrous DMF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. The product often precipitates as a solid. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

An alternative strategy involves the synthesis of a 2-methyl-4-(aryl)-1,3-thiazole precursor, which can then be oxidized to the corresponding aldehyde.

Synthesis of the 2-Methyl Precursor: The Hantzsch synthesis can be employed here, using thioacetamide as the thioamide component.

Oxidation Step: Various oxidizing agents can be used for the conversion of the methyl group to a formyl group. A common and effective method is selenium dioxide (SeO₂) oxidation.

Experimental Protocol: Selenium Dioxide Oxidation

-

Reaction Setup: In a round-bottom flask, dissolve 2-methyl-4-(aryl)-1,3-thiazole (1.0 eq) in a suitable solvent such as dioxane or a mixture of dioxane and water.

-

Addition of Oxidant: Add selenium dioxide (SeO₂) (1.1-1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-12 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and filter to remove the precipitated selenium metal. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is then purified by column chromatography.

This two-step approach involves the initial introduction of a hydroxymethyl group at the 2-position, followed by its oxidation to the aldehyde.

Synthesis of the 2-Hydroxymethyl Precursor: This can be achieved by reacting a 2-lithio-4-(aryl)-1,3-thiazole (generated by deprotonation with a strong base like n-butyllithium) with formaldehyde.

Oxidation Step: The resulting primary alcohol can be oxidized to the aldehyde using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂).

Experimental Protocol: Manganese Dioxide Oxidation

-

Reaction Setup: Dissolve 2-hydroxymethyl-4-(aryl)-1,3-thiazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

-

Addition of Oxidant: Add activated manganese dioxide (MnO₂) (5-10 eq) to the solution in portions.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-48 hours. The reaction is typically monitored by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure, and the crude aldehyde is purified by column chromatography.

The Kornblum oxidation provides a method to convert a 2-halomethyl-4-(aryl)-1,3-thiazole into the desired aldehyde using dimethyl sulfoxide (DMSO) as the oxidant.[7][8]

Synthesis of the 2-Halomethyl Precursor: The 2-methyl derivative can be halogenated at the methyl position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., AIBN or light).

Kornblum Oxidation Step:

Caption: The Kornblum oxidation for aldehyde synthesis.

Experimental Protocol: Kornblum Oxidation

-

Reaction Setup: Dissolve the 2-halomethyl-4-(aryl)-1,3-thiazole (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Addition of Base: Add a mild base, such as sodium bicarbonate (NaHCO₃) (2-3 eq).

-

Reaction Conditions: Heat the reaction mixture to 100-150 °C for 1-4 hours.

-

Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.

Biological Significance and Structure-Activity Relationships (SAR)

The 4-(aryl)-1,3-thiazole-2-carbaldehyde scaffold is a frequent starting point for the development of potent bioactive molecules, particularly in the realm of oncology. The aldehyde group is often derivatized, most commonly to form thiosemicarbazones, which are known to exhibit significant anticancer activity.[4]

Anticancer Activity

Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[1][9]

-

Inhibition of Protein Kinases: Targeting enzymes that are crucial for cancer cell signaling and proliferation.[9][10]

-

Tubulin Polymerization Inhibition: Disrupting the formation of microtubules, which are essential for cell division.[11][12]

-

Topoisomerase Inhibition: Interfering with enzymes that manage the topology of DNA during replication and transcription.[9][10]

The thiosemicarbazone derivatives of 4-(aryl)-1,3-thiazole-2-carbaldehydes are particularly noteworthy for their anticancer properties. These compounds are thought to act as chelators for essential metal ions like iron and copper, disrupting cellular processes that are vital for cancer cell growth.

Caption: Potential mechanisms of action for anticancer thiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of this class of compounds can be significantly influenced by the nature and position of substituents on the aryl ring at the 4-position.

| Aryl Substituent at 4-Position | General Effect on Anticancer Activity |

| Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) | Often enhance activity. |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Can either increase or decrease activity depending on the specific target and compound series. |

| Steric bulk | The size and position of substituents can influence binding to the target protein. |

Furthermore, modifications of the 2-carbaldehyde group are critical. The formation of thiosemicarbazones, for example, introduces additional hydrogen bond donors and acceptors, which can significantly enhance the interaction with biological targets.

Conclusion and Future Perspectives

The 4-(aryl)-1,3-thiazole-2-carbaldehyde scaffold represents a valuable and versatile platform in medicinal chemistry. The synthetic routes to this core structure are well-established, with the Hantzsch synthesis and subsequent formylation via the Vilsmeier-Haack reaction being the most common and efficient methods. The aldehyde functionality provides a convenient entry point for the synthesis of diverse libraries of compounds, with thiosemicarbazone derivatives showing particular promise as anticancer agents.

Future research in this area will likely focus on:

-

The development of more efficient and environmentally friendly synthetic methodologies.

-

The exploration of a wider range of aryl substituents to fine-tune biological activity and selectivity.

-

In-depth mechanistic studies to elucidate the precise molecular targets of these compounds.

-

The synthesis and evaluation of novel derivatives of the 2-carbaldehyde group to expand the chemical space and identify new therapeutic leads.

The continued investigation of 4-(aryl)-1,3-thiazole-2-carbaldehyde derivatives holds significant promise for the discovery of novel therapeutics to address unmet medical needs, particularly in the field of oncology.

References

-

Sahil, Kamalpreet Kaur, and Vikas Jaitak. "Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies." Current Medicinal Chemistry, vol. 29, no. 29, 2022, pp. 4958-5009. [Link]

-

Sharma, P.C., et al. "Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective." Journal of Molecular Structure, vol. 1274, 2023, p. 134509. [Link]

-

Gomha, S. M., et al. "Synthesis, anticancer activity and mechanism of action of new thiazole derivatives." European Journal of Medicinal Chemistry, vol. 146, 2018, pp. 625-634. [Link]

-

Lu, Yan, et al. "Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships." Journal of Medicinal Chemistry, vol. 52, no. 6, 2009, pp. 1701-11. [Link]

-

Arora, Shefali, et al. "ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW." International Journal of Pharmacy and Pharmaceutical Sciences, vol. 6, no. 9, 2014, pp. 1-8. [Link]

-

Kornblum, Nathan, et al. "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Journal of the American Chemical Society, vol. 81, no. 15, 1959, pp. 4113–4114. [Link]

-

Lu, Yan, et al. "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships." Journal of Medicinal Chemistry, vol. 52, no. 6, 2009, pp. 1701–1711. [Link]

-

Bratulescu, George. "Synthesis of Aliphatic Aldehydes." Asian Journal of Chemistry, vol. 23, no. 5, 2011, pp. 2233-2234. [Link]

-

Mikhaleva, A. I., et al. "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes." Synthesis, vol. 2009, no. 04, 2009, pp. 587-590. [Link]

-

Bratulescu, G. "Synthesis of Aromatic Aldehydes by a Fast Method Involving Kornblum's Reaction." ChemInform, vol. 38, no. 33, 2007. [Link]

-

Yu, H., et al. "Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments." PLoS ONE, vol. 9, no. 10, 2014, p. e110244. [Link]

-

Chem-Station. "Kornblum Oxidation." Chem-Station International Edition, 14 Jan. 2018. [Link]

-

Wang, Y., et al. "Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability." Molecules, vol. 28, no. 1, 2023, p. 334. [Link]

-

Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Organic Chemistry Portal. [Link]

-

Lu, Y., et al. "Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships." Journal of Medicinal Chemistry, vol. 52, no. 6, 2009, pp. 1701-11. [Link]

-

Li, J., et al. "Microwave-assisted Kornblum oxidation of organic halides." Tetrahedron Letters, vol. 47, no. 21, 2006, pp. 3469-3471. [Link]

-

Patil, S. B., and D. B. Patil. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." International Journal of ChemTech Research, vol. 5, no. 5, 2013, pp. 2384-2396. [Link]

-

Farag, A. M., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules, vol. 26, no. 24, 2021, p. 7578. [Link]

-

Wikipedia contributors. "Vilsmeier–Haack reaction." Wikipedia, The Free Encyclopedia. [Link]

-

Moghadam, M., et al. "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactivity." International Journal of Organic Chemistry, vol. 3, no. 2, 2013, pp. 187-193. [Link]

-

Arora, S., et al. "ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW." International Journal of Pharmacy and Pharmaceutical Sciences, vol. 6, no. 9, 2014, pp. 1-8. [Link]

-

O'Brien, Z., et al. "Thiazole formation through a modified Gewald reaction." Beilstein Journal of Organic Chemistry, vol. 11, 2015, pp. 98-103. [Link]

-

Li, H., et al. "3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester." Molbank, vol. 2017, no. 1, 2017, p. M922. [Link]

-

Nguyen, M. A. T., et al. "Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives." Journal of Heterocyclic Chemistry, vol. 52, no. 4, 2015, pp. 1099-1105. [Link]

-

Chen, J., et al. "NH4I-promoted oxidative formation of benzothiazoles and thiazoles from arylacetic acids and phenylalanines with elemental sulfur." Organic & Biomolecular Chemistry, vol. 15, no. 43, 2017, pp. 9172-9176. [Link]

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 8. asianpubs.org [asianpubs.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Methoxyphenyl Thiazole Compounds: A Technical Guide to Target Identification and Validation

Foreword: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to participate in a multitude of non-covalent interactions have rendered it a "privileged scaffold" – a molecular framework that can interact with a wide array of biological targets. When coupled with a methoxyphenyl moiety, the resulting compounds exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for therapeutic development across a range of diseases, from cancer to neurodegenerative disorders.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of experimental choices and a framework for the rigorous, self-validating investigation of methoxyphenyl thiazole compounds. We will explore the most promising therapeutic targets, delve into the mechanistic underpinnings of their action, and provide detailed, field-proven protocols for their identification and validation.

I. The Anti-Cancer Potential: Targeting the Cytoskeleton and Pro-Survival Signaling

The uncontrolled proliferation of cancer cells is often driven by aberrations in the cellular machinery that governs cell division and survival. Methoxyphenyl thiazole derivatives have emerged as potent anticancer agents by targeting two critical hubs of tumorigenesis: the microtubule network and the PI3K/Akt/mTOR signaling pathway.

A. Tubulin Polymerization: Disrupting the Mitotic Spindle

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle, the cellular apparatus responsible for segregating chromosomes during cell division.[1] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Methoxyphenyl thiazole compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[2][3] This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[4]

This assay quantitatively measures the effect of a test compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in light scattering (turbidity) at 340 nm.[5]

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Detailed Protocol: In Vitro PI3Kα Kinase Assay [6][7][8][9][10] This assay measures the ability of a compound to inhibit the kinase activity of PI3Kα, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3). The amount of PIP3 produced is quantified using an ELISA-based method.

-

Reagent Preparation:

-

Prepare a 2x Kinase Assay Buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.05 mg/mL BSA).

-

Prepare a stock solution of recombinant human PI3Kα enzyme.

-

Prepare a stock solution of the PIP2 substrate.

-

Prepare serial dilutions of the methoxyphenyl thiazole test compound and a known PI3Kα inhibitor (e.g., alpelisib) as a positive control.

-

-

Kinase Reaction:

-

In a 96-well plate, add the test compound or control to the appropriate wells.

-

Add the PI3Kα enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the PIP2 substrate and ATP.

-

Incubate the plate at 37°C for 2-3 hours.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

PIP3 Detection (ELISA):

-

Coat a separate 96-well plate with a PIP3-binding protein.

-

Transfer the reaction mixtures from the kinase reaction plate to the coated plate.

-

Incubate to allow the produced PIP3 to bind to the plate.

-

Wash the plate to remove unbound components.

-

Add a primary antibody that recognizes the PIP3-binding protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of PIP3.

-

Calculate the concentration of PIP3 produced in each reaction.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.

-

| Compound Type | Target | IC50 (µM) | Reference |

| Thiazole derivative | PI3Kα | 0.086 | [11] |

| Thiazole derivative | mTOR | 0.221 | [11] |

| Benzothiazole derivative | PI3Kα | 0.009 - 0.290 | [4] |

II. Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes